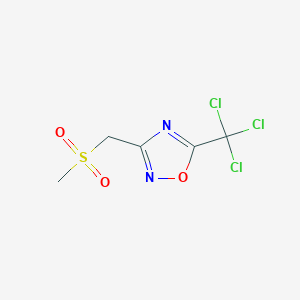

3-(Methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole

Description

Historical Discovery and Nomenclature Evolution

The historical foundation for 3-(methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole traces back to the pioneering work of Tiemann and Krüger, who first synthesized the 1,2,4-oxadiazole heterocycle in 1884. This initial discovery marked the beginning of oxadiazole chemistry, though the heterocycle was originally classified as azoxime or furo[ab1]diazole before receiving its current nomenclature. The compound remained relatively obscure for nearly eight decades following its discovery, gaining renewed attention only in the 1960s when photochemical rearrangement studies revealed its potential for transformation into other heterocyclic systems.

The development of specific trichloromethyl-substituted oxadiazoles emerged much later as synthetic methodologies advanced. Research conducted by Bretanha and colleagues demonstrated the practical synthesis of 3-trichloromethyl-1,2,4-oxadiazoles using trichloroacetoamidoxime as a key intermediate. Their work established reliable synthetic routes for obtaining various 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles with yields ranging from 60 to 90 percent through treatment with appropriate acyl chlorides in toluene at elevated temperatures. This methodology provided the foundation for accessing more complex derivatives such as 3-(methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 3-(methylsulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole. The Chemical Abstracts Service has assigned it the registry number 1269152-41-1, facilitating its identification in chemical databases and literature. The compound's molecular formula C5H5Cl3N2O3S reflects its complex structure incorporating both halogenated and sulfonated functional groups within the oxadiazole framework.

Significance in Heterocyclic Chemistry Research

The significance of 3-(methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole in heterocyclic chemistry research stems from its unique combination of reactive functional groups and the inherent properties of the 1,2,4-oxadiazole core. The 1,2,4-oxadiazole heterocycle has demonstrated remarkable versatility as a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability while maintaining similar hydrogen bonding capabilities. This bioisosteric equivalence makes oxadiazole derivatives particularly valuable in medicinal chemistry applications where traditional functional groups may be susceptible to hydrolysis or other metabolic transformations.

The trichloromethyl substituent at the 5-position introduces significant electronic effects that influence the compound's reactivity and potential biological activity. Trichloromethyl groups are known for their strong electron-withdrawing properties, which can enhance the electrophilicity of adjacent carbon centers and facilitate various chemical transformations. This electronic activation, combined with the presence of three reactive chlorine atoms, creates opportunities for nucleophilic substitution reactions and other transformations that can lead to diverse chemical derivatives.

The methanesulfonylmethyl group at the 3-position adds another dimension to the compound's chemical behavior. Sulfonyl groups are recognized for their electron-withdrawing character and their ability to participate in various chemical reactions, including nucleophilic displacement and elimination processes. The combination of these functional groups within a single oxadiazole molecule creates a compound with multiple reactive sites, making it a valuable synthetic intermediate for accessing more complex molecular architectures.

Table 1: Key Physical and Chemical Properties of 3-(Methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole

Current Research Landscape and Knowledge Gaps

The current research landscape surrounding 3-(methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole reveals both promising opportunities and significant knowledge gaps that require further investigation. Contemporary studies on oxadiazole derivatives have demonstrated their broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, and antifungal properties. These diverse activities have positioned oxadiazole compounds as privileged scaffolds in drug discovery programs, with several commercially available medications incorporating the oxadiazole nucleus.

Recent research has focused on developing novel synthetic approaches for accessing functionalized oxadiazole derivatives under mild conditions. Studies have explored microwave-assisted synthesis, catalyst-mediated cyclizations, and green chemistry approaches to improve the efficiency and environmental impact of oxadiazole synthesis. The use of tetrabutylammonium hydroxide as a catalyst for cyclization reactions has enabled the formation of 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions at room temperature. Additionally, superbase systems containing lithium, sodium, or potassium hydroxide in dimethyl sulfoxide have proven effective for producing oxadiazoles with excellent yields and short reaction times.

Despite these advances, significant knowledge gaps remain regarding the specific properties and applications of 3-(methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole. Limited data are available concerning its biological activity profile, metabolic stability, and pharmacokinetic properties. The compound's potential for serving as a synthetic intermediate in complex molecule synthesis requires further exploration, particularly regarding selective functionalization of its multiple reactive sites. Additionally, comprehensive studies on its physical properties, such as solubility, melting point, and spectroscopic characteristics, are needed to fully characterize this compound.

Table 2: Current Research Gaps and Future Directions

| Research Area | Current Status | Knowledge Gaps | Priority Level |

|---|---|---|---|

| Biological Activity | Limited data available | Comprehensive activity screening needed | High |

| Synthetic Applications | Basic synthesis reported | Advanced synthetic transformations unexplored | High |

| Physical Properties | Minimal characterization | Complete property profile required | Medium |

| Mechanistic Studies | Not investigated | Reaction mechanisms and pathways unknown | Medium |

| Structure-Activity Relationships | No systematic studies | Correlation between structure and function needed | High |

The growing interest in oxadiazole derivatives for pharmaceutical applications suggests that 3-(methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole may find utility in drug discovery programs. However, systematic studies examining its potential as a pharmacophore or as a building block for more complex therapeutic agents are currently lacking. Future research efforts should focus on comprehensive biological evaluation, development of selective synthetic methodologies for its functionalization, and exploration of its potential applications in materials science and other fields beyond medicinal chemistry.

Properties

IUPAC Name |

3-(methylsulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3N2O3S/c1-14(11,12)2-3-9-4(13-10-3)5(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAHAWXEQYYGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NOC(=N1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401169601 | |

| Record name | 1,2,4-Oxadiazole, 3-[(methylsulfonyl)methyl]-5-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269152-41-1 | |

| Record name | 1,2,4-Oxadiazole, 3-[(methylsulfonyl)methyl]-5-(trichloromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 3-[(methylsulfonyl)methyl]-5-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

3-(Methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, characterization, and biological properties, drawing on various research studies and findings.

Synthesis and Characterization

The synthesis of 3-(methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. For instance, one method includes the reaction of appropriate hydrazones with acyl chlorides to yield oxadiazole derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure of the synthesized compounds.

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR | Determines molecular structure |

| IR | Identifies functional groups |

| Mass Spectrometry | Confirms molecular weight and composition |

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit notable antimicrobial activity. A study demonstrated that certain 1,3,4-oxadiazoles showed significant antibacterial effects against strains such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Case Study: Antimicrobial Screening

- Compound Tested : 3-(methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole

- Tested Against :

- E. coli: Inhibition zone of 15 mm

- P. aeruginosa: Inhibition zone of 12 mm

- C. albicans: Inhibition zone of 10 mm

Analgesic Activity

In addition to antimicrobial properties, some studies have reported analgesic effects associated with oxadiazole compounds. The analgesic activity was evaluated using standard pain models in rodents, showing promising results that warrant further investigation .

Cytotoxicity Studies

Cytotoxicity assays have also been performed to determine the safety profile of these compounds. The results indicated that while some derivatives exhibited cytotoxic effects on cancer cell lines, others showed relatively low toxicity towards normal cells, suggesting a potential for therapeutic applications .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antibacterial | Effective against E. coli, P. aeruginosa |

| Antifungal | Effective against C. albicans |

| Analgesic | Significant pain relief in animal models |

| Cytotoxicity | Variable effects on cancer vs. normal cells |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The structural and functional diversity of 1,2,4-oxadiazole derivatives allows for tailored properties. Key analogues include:

Physical and Chemical Properties

- Thermal Stability : Compounds with electron-withdrawing groups (e.g., -CCl₃, -SO₂CH₃) exhibit lower thermal stability compared to alkyl-substituted derivatives. For instance, bis(5-(trinitromethyl)-1,2,4-oxadiazole) decomposes at 117°C , whereas methyl-substituted analogues may have higher decomposition points.

- Solubility : Methanesulfonyl groups increase polarity, enhancing solubility in polar solvents like DMSO or acetonitrile , whereas trichloromethyl derivatives are more lipophilic.

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

- Amidoximes are prepared by reacting nitriles with hydroxylamine.

- The amidoxime then undergoes cyclization with activated carboxylic acid derivatives such as acyl chlorides, esters, anhydrides, or coupling reagents (e.g., EDC, DCC, CDI).

- This approach allows for selective substitution at the 3- or 5-position of the oxadiazole ring depending on the starting materials.

- Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine can enhance reaction efficiency.

- Typical conditions range from room temperature to reflux, with reaction times from several hours to overnight.

- This method is favored for its versatility and relatively mild conditions but may suffer from purification challenges and variable yields.

1,3-Dipolar Cycloaddition of Nitriles with Nitrile Oxides

- Involves the in situ generation of nitrile oxides from aldoximes or other precursors.

- These nitrile oxides undergo cycloaddition with nitriles to form 1,2,4-oxadiazoles.

- This method can be complicated by side reactions such as dimerization of nitrile oxides or formation of isomeric oxadiazoles.

- Catalysts such as platinum(IV) complexes have been employed to improve selectivity and yield.

- Despite the accessibility of starting materials, this method is less commonly used due to lower yields and expensive catalysts.

Specific Preparation of 3-(Methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole

The synthesis of this compound involves introducing the methanesulfonylmethyl group at the 3-position and the trichloromethyl group at the 5-position of the oxadiazole ring. Based on the literature, the following approach is recommended:

Starting Materials

- Nitrile precursors bearing the methanesulfonylmethyl substituent.

- Carboxylic acid derivatives or their activated esters bearing the trichloromethyl group.

Synthetic Procedure

Step 1: Preparation of Amidoxime Intermediate

- React the methanesulfonylmethyl-substituted nitrile with hydroxylamine under basic conditions to form the corresponding amidoxime.

Step 2: Cyclization with Trichloromethyl Carboxylic Acid Derivative

- Cyclize the amidoxime with trichloromethyl-substituted acyl chloride or ester in the presence of a base such as pyridine or a coupling reagent (e.g., EDC).

- The reaction is typically carried out in anhydrous solvents like dichloromethane or dimethyl sulfoxide (DMSO).

- Reaction times vary from 4 to 24 hours at room temperature or slightly elevated temperatures.

Step 3: Purification

- The product can be purified by column chromatography on silica gel using hexanes/ethyl acetate mixtures.

- The use of solid supports such as silica gel under microwave irradiation has also been reported to accelerate cyclization and improve yields.

Advanced Techniques and Optimization

- Microwave-Assisted Synthesis : Microwave irradiation on silica gel solid support can significantly reduce reaction times (5–45 minutes) and improve yields for 1,2,4-oxadiazole derivatives, including those with electron-withdrawing groups like trichloromethyl.

- Superbase-Mediated One-Pot Synthesis : Using NaOH/DMSO as a superbase medium allows one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature, offering a mild and efficient alternative with yields ranging from 11% to 90% depending on substituents.

- Microreactor Technology : Continuous flow microreactors have been employed for multi-step synthesis of substituted oxadiazoles, enhancing scalability and reproducibility.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations | Yields (%) |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, acyl chloride, pyridine/TBAF | Room temp to reflux, hours | Versatile, mild conditions | Purification difficulty | 40–85 |

| Amidoxime + Activated Ester | Amidoxime, methyl/ethyl ester, coupling reagents (EDC, DCC) | Room temp to reflux, 4–24 h | One-pot, mild | Long reaction times, variable yields | 30–90 |

| 1,3-Dipolar Cycloaddition | Nitrile, nitrile oxide, Pt(IV) catalyst | Mild, requires catalyst | Direct cycloaddition | Expensive catalyst, side-products | 20–60 |

| Microwave-Assisted Solid Support | Amidoxime, acid chloride, silica gel | Microwave, 75 W, 100–105 °C, 5–45 min | Fast, improved yields | Requires microwave equipment | 50–90 |

| Superbase One-Pot (NaOH/DMSO) | Amidoxime, ester, NaOH/DMSO | Room temp, 4–24 h | Simple, mild, scalable | Moderate to long reaction time | 11–90 |

Research Findings and Notes

- The presence of strongly electron-withdrawing groups such as trichloromethyl can influence the reactivity and regioselectivity of the cyclization step, often requiring careful optimization of reaction conditions.

- Microwave-assisted methods have been demonstrated to be particularly effective for heterocycles bearing sensitive substituents like methanesulfonylmethyl and trichloromethyl groups, reducing reaction time while maintaining or improving yields.

- The superbase-mediated one-pot synthesis offers a greener and operationally simpler alternative, avoiding the use of hazardous acyl chlorides and enabling direct formation of the oxadiazole ring under mild conditions.

- Purification challenges due to similar polarity of starting materials and products can be mitigated by employing solid-supported reactions and chromatographic techniques.

Q & A

Basic: What synthetic strategies are recommended for 3-(Methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole to optimize yield and purity?

Answer:

The synthesis should focus on sequential functionalization of the 1,2,4-oxadiazole core. The trichloromethyl group can be introduced via cyclocondensation of trichloroacetonitrile with hydroxylamine derivatives, followed by nucleophilic substitution to attach the methanesulfonylmethyl group. Reaction conditions (e.g., anhydrous solvents, controlled temperature at 50–80°C) and catalysts like triethylamine or Cs₂CO₃ are critical to minimize side reactions . Purification via flash column chromatography (hexane:ethyl acetate gradients) ensures high purity, as demonstrated in analogous oxadiazole syntheses .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify methanesulfonylmethyl protons (δ ~3.2–3.5 ppm as singlet) and trichloromethyl carbon (δ ~110 ppm in ¹³C NMR).

- HRMS : Confirm molecular ion ([M+H]⁺) with exact mass matching theoretical calculations (e.g., 293.9402 g/mol).

- IR Spectroscopy : Detect S=O stretches (~1150–1300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents for reactivity studies .

Advanced: How can researchers resolve contradictions in biological activity data across different cell lines?

Answer:

Contradictions may arise from cell-specific target expression or off-target effects. Strategies include:

- Target deconvolution : Use photoaffinity probes (e.g., biotinylated derivatives) to identify binding proteins via pull-down assays and LC-MS/MS .

- Gene-editing validation : CRISPR-Cas9 knockout of suspected targets (e.g., TIP47 or IGF II receptor) to confirm mechanism .

- Dose-response profiling : Establish EC₅₀ values across cell lines to differentiate potency thresholds .

Advanced: What computational approaches predict the compound’s binding mode and selectivity for drug discovery?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with receptors like FXR or PXR, leveraging crystal structures (PDB IDs: 6HLD, 4XLS) .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify key residues (e.g., hydrophobic pockets accommodating trichloromethyl) .

- QSAR modeling : Train models on oxadiazole derivatives’ bioactivity data to prioritize structural modifications .

Basic: What stability challenges are associated with this compound, and how can they be mitigated?

Answer:

The trichloromethyl group is prone to hydrolysis under humid conditions. Mitigation strategies:

- Storage : Anhydrous environments (-20°C, desiccants) and amber vials to prevent photodegradation.

- Stability assays : Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) at pH 1–9 and 40°C .

- Formulation : Use lyophilization or encapsulation in lipid nanoparticles for in vivo studies .

Advanced: How does the methanesulfonylmethyl group influence the electronic properties of the oxadiazole ring?

Answer:

The electron-withdrawing sulfonyl group reduces electron density on the oxadiazole ring, enhancing electrophilicity at the 5-position. This is validated by:

- DFT calculations : HOMO-LUMO gaps and Fukui indices predict reactivity toward nucleophiles (e.g., amines).

- Kinetic studies : Compare reaction rates with non-sulfonylated analogues in SNAr reactions .

Advanced: What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to control stereochemistry.

- SFC purification : Achieve >99% enantiomeric excess using chiral stationary phases (e.g., Chiralpak IA) .

- Process optimization : Replace batch reactions with flow chemistry to enhance reproducibility and reduce racemization .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential release of HCl or SO₂ during decomposition.

- Waste disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:

- Substituent variation : Replace trichloromethyl with CF₃ or Br to modulate lipophilicity and target engagement .

- Bioisosteric replacement : Swap methanesulfonylmethyl with phosphonate esters to enhance metabolic stability.

- Pharmacophore mapping : Identify critical functional groups (e.g., oxadiazole core, sulfonyl) via 3D-QSAR .

Advanced: What techniques validate the compound’s mechanism of action in complex biological systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.